Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure combining a thiophene ring, a pyridazine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide and pyridazine intermediates. These intermediates are then coupled through a thioether linkage, followed by acylation to introduce the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce amines .
Scientific Research Applications
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in material science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, are known for their medicinal properties.
Pyridazine Derivatives: Compounds such as Zardaverine and Emorfazone, which feature pyridazine rings, are used for their anti-inflammatory and anticancer activities.
Uniqueness
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its combination of a thiophene ring, a pyridazine ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWHXNZWDGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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